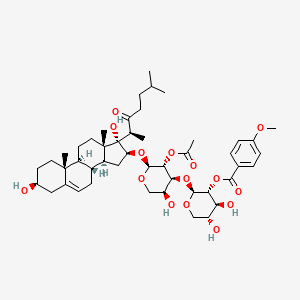

OSW-1

Descripción

Propiedades

IUPAC Name |

[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXTYZZFIJTPPA-MKQTXCTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of OSW-1 in Cancer Cells

Abstract

This compound, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent and selective cytotoxic activity against a broad spectrum of cancer cell lines, with GI50 values often in the low nanomolar range.[1][2] This potent activity, combined with its relative sparing of non-malignant cells, marks this compound as a compound of significant interest for oncological drug development.[3][4] Its mechanism of action is multifactorial, stemming from its high-affinity binding to specific intracellular lipid transfer proteins. This initial interaction triggers a cascade of downstream events, including the induction of Golgi and endoplasmic reticulum (ER) stress, disruption of mitochondrial function, cell cycle arrest, and the activation of multiple programmed cell death pathways. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's anticancer effects, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core pathways involved.

Core Molecular Target: OSBP and ORP4

The primary molecular targets of this compound have been identified as oxysterol-binding protein (OSBP) and its close homolog, OSBP-related protein 4 (ORP4).[5] this compound acts as a specific and high-affinity antagonist to these proteins.[1][6] OSBP and ORP4 are lipid transfer proteins that localize at membrane contact sites, particularly between the ER and the Golgi apparatus, where they play crucial roles in lipid transport (e.g., cholesterol and phosphatidylinositol-4-phosphate), lipid metabolism, and signal transduction.[7][8]

The binding of this compound to OSBP/ORP4 disrupts their normal function. Notably, the anti-proliferative activity of this compound has been strongly correlated with the targeting and subsequent degradation of ORP4, suggesting it is a primary mediator of the compound's cytotoxic effects in several cancers, including ovarian cancer.[9][10] In some cell lines, treatment with this compound leads to a dramatic, time-dependent reduction in OSBP protein concentrations.[11]

Ki values for this compound have been determined in radioligand binding assays using HEK293T cell lysates:

Downstream Cellular Mechanisms of Action

The inhibition of OSBP/ORP4 function by this compound initiates a complex and interconnected series of cellular stress responses that ultimately converge on cell death.

Golgi and Endoplasmic Reticulum (ER) Stress

This compound is a potent and selective inducer of Golgi stress.[13] By disrupting OSBP function at the ER-Golgi interface, this compound impairs lipid transport, leading to structural and functional damage to the Golgi apparatus.[7][14] This triggers an "atypical" Golgi stress response characterized by the strong activation of the TFE3 pathway, while not significantly engaging other stress sensors like CREB3.[7]

Concurrently, the disruption of ER-Golgi homeostasis leads to ER stress. This contributes to the activation of the Unfolded Protein Response (UPR) and can promote apoptosis.[15][16] In colon cancer cells, this compound-induced ER stress, coupled with OSBP degradation, facilitates p53 stabilization and acetylation, a key step in initiating a novel cell death pathway.[15][17]

Induction of Programmed Cell Death

This compound triggers multiple forms of programmed cell death, primarily apoptosis and, in some contexts, necroptosis.

-

Mitochondria-Mediated Apoptosis (Intrinsic Pathway) : A predominant mechanism observed across many cancer types is the induction of the intrinsic apoptotic pathway.[13] this compound damages the mitochondrial membrane and cristae, leading to a loss of the mitochondrial membrane potential (ΔΨm).[2][3][4] This mitochondrial damage is often preceded by a significant increase in cytosolic calcium (Ca2+) levels.[4][13][18] The compromised mitochondrial outer membrane permits the release of cytochrome c into the cytoplasm, which then activates caspase-3, a key executioner caspase, leading to apoptosis.[13][19]

-

RIP1/RIP3-Independent Necroptosis : In colon cancer cells, this compound has been shown to activate a novel form of necroptosis that is independent of the canonical RIP1/RIP3 pathway.[15] This pathway involves:

-

Degradation of OSBPs and induction of ER stress.

-

Stabilization of p53 and its acetylation at Lysine 120, mediated by GSK3β/Tip60.

-

Selective induction of the p53 target PUMA.

-

PUMA-mediated mitochondrial calcium influx, which activates CamKIIδ.

-

CamKIIδ-mediated phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[15][17]

-

Cell Cycle Arrest

This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[13][20] In glioma cells, treatment with this compound leads to the upregulation of the cell cycle inhibitor p21 and the downregulation of key G2/M transition proteins, Cyclin B1 and CDK1.[20] This prevents cells from entering mitosis, thereby halting their proliferation.

Modulation of Key Oncogenic Signaling Pathways

Beyond its direct effects on cellular organelles, this compound modulates several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT Pathway : this compound has been shown to significantly inhibit the PI3K/AKT signaling pathway in glioma cells, evidenced by reduced phosphorylation of both PI3K and AKT1.[20] This pathway is a central regulator of cell growth, proliferation, and survival.

-

Other Pathways : Comprehensive gene expression analyses have revealed that this compound can also downregulate the Wnt, MAPK, and VEGF signaling pathways while upregulating the p53 tumor suppressor pathway.[13]

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines, with IC50 (or GI50) values typically in the nanomolar to sub-nanomolar range.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Exposure Time | Reference |

| Leukemia Lines | Leukemia | 0.03 - 0.3 | - | [2] |

| CLL Cells | Chronic Lymphocytic Leukemia | 0.24 (Median) | - | [2] |

| Ovarian Cancer Lines | Ovarian | 0.03 - 0.3 | - | [2] |

| Pancreatic Cancer Lines | Pancreatic | 0.03 - 0.3 | - | [2] |

| SKOV-3 | Ovarian | Low Nanomolar | 72 h | [9] |

| OVCAR-3 | Ovarian | Low Nanomolar | 72 h | [9] |

| OVSAHO | Ovarian | Low Nanomolar | 72 h | [9] |

| OVCAR-8 | Ovarian | > 1000 | 72 h (Monolayer) | [9][10] |

| OVCAR-8 Spheroids | Ovarian | < 100 | 72 h | [10] |

| HeLa | Cervical | 0.33 | - | [12] |

| HEK293 | Embryonic Kidney | 0.22 | - | [12] |

| T98G | Glioma | ~1 | 48 h | [20] |

| LN18 | Glioma | ~1 | 48 h | [20] |

Note: The sensitivity to this compound can vary significantly even between cell lines of the same cancer type, as seen with the OVCAR-8 monolayer cells.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a set of standard and specialized cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

-

Principle : To determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50). These assays measure the metabolic activity of viable cells.

-

Methodology :

-

Cancer cells (e.g., T98G, LN18, LoVo) are seeded into 96-well plates at a density of 5x10³ to 1x10⁵ cells/well and allowed to adhere overnight.[1][19][21]

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 100 nM). A vehicle control (e.g., DMSO) is also included.[21]

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[21]

-

A reagent solution (e.g., CCK-8 or MTT) is added to each well, and plates are incubated for 1-4 hours at 37°C.[21]

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined using dose-response curve fitting software.[22]

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle : To quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Methodology :

-

Cells (e.g., 5x10⁵ cells/well) are seeded in 6-well plates and treated with various concentrations of this compound (e.g., 0, 0.1, 1, 10 nM) for 24 hours.[21]

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

The cell pellet is resuspended in 100-500 µL of binding buffer.[19][21]

-

Annexin V-FITC (5 µL) and Propidium Iodide (5 µL) are added to the cell suspension.[19]

-

The mixture is incubated for 15 minutes in the dark at room temperature.

-

The stained cells are analyzed immediately by flow cytometry. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[21][23]

-

Western Blot Analysis

-

Principle : To detect and quantify the expression levels of specific proteins involved in this compound's mechanism of action (e.g., cleaved caspase-3, PARP, p-AKT, Cyclin B1).

-

Methodology :

-

Cells are treated with this compound as required by the experiment.

-

Cells are lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Conclusion and Future Perspectives

This compound is a highly potent natural product with a novel and complex mechanism of action centered on the inhibition of OSBP and ORP4. This primary action triggers a cascade of events, including Golgi/ER stress, mitochondrial dysfunction, cell cycle arrest, and the induction of apoptosis and necroptosis, ultimately leading to cancer cell death.[13] Its ability to modulate key oncogenic pathways like PI3K/AKT further underscores its therapeutic potential.[20] The discovery that this compound-induced necroptosis is immunogenic and can sensitize tumors to anti-PD-1 immunotherapy opens exciting new avenues for combination therapies.[15] While this compound's journey from natural compound to a clinical anticancer agent is ongoing, its unique multi-target mechanism provides a strong rationale for continued investigation and development to overcome drug resistance and improve cancer treatment outcomes.[3][4][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Analysis of this compound-Induced Stress Responses in HT-29 Cells [jstage.jst.go.jp]

- 8. Role of oxysterol-binding protein-related proteins in malignant human tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Portal [iro.uiowa.edu]

- 16. mdpi.com [mdpi.com]

- 17. Depletion of oxysterol-binding proteins by this compound triggers RIP1/RIP3-independent necroptosis and sensitization to cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Anticancer activity of this compound: Induction of apoptotic pathway in leukem" by Celia Garcia-Prieto [digitalcommons.library.tmc.edu]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 21. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 23. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]

Unraveling the Molecular quarry: A Technical Guide to the Biological Targets of OSW-1

For Immediate Release

A Deep Dive into the Anticancer Compound OSW-1 and its Molecular Targets for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological targets of this compound, a potent, naturally derived saponin with significant anticancer properties. Through a comprehensive review of published literature, this document outlines the key molecular interactions and cellular pathways affected by this compound, presenting a valuable resource for the scientific community engaged in oncology and drug discovery.

Primary Biological Targets: OSBP and ORP4

Extensive research has identified the primary biological targets of this compound as oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4) . This compound is a specific antagonist of these proteins, exhibiting high-affinity binding.[1] This interaction disrupts the normal function of OSBP and ORP4, which are crucial lipid transfer proteins involved in intracellular lipid homeostasis, vesicle trafficking, and signal transduction.

The binding of this compound to OSBP and ORP4 has been quantified, revealing its potent inhibitory activity.

| Target | Binding Affinity (Kᵢ) | Reference |

| OSBP | 16 nM | --INVALID-LINK-- |

| ORP4 | 71 nM | --INVALID-LINK-- |

Mechanism of Action: A Multi-Faceted Assault on Cancer Cells

The anticancer activity of this compound stems from its ability to induce multiple forms of programmed cell death through the disruption of key cellular processes.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound damages the mitochondrial membrane and cristae, leading to a loss of mitochondrial transmembrane potential.[2][3][4] This disruption results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-3, a key executioner of apoptosis.[5]

-

Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway, as Jurkat T cells deficient in caspase-8 or FADD show resistance to this compound-induced apoptosis.[5] This pathway is initiated by the activation of death receptors on the cell surface.

RIP1/RIP3-Independent Necroptosis

Recent studies have unveiled a novel mechanism of this compound-induced cell death: a form of necroptosis that is independent of the canonical RIP1 and RIP3 kinases.[6] This pathway is initiated by the depletion of oxysterol-binding proteins, leading to endoplasmic reticulum (ER) stress and subsequent phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key effector of necroptosis.[6]

Golgi Stress Response

This compound is a selective inducer of the Golgi stress response.[7][8] It causes the mis-localization of OSBP from the cytoplasm to the trans-Golgi network, leading to Golgi fragmentation and the activation of pro-apoptotic signaling pathways.[8]

Disruption of Calcium Homeostasis

This compound treatment leads to an increase in cytosolic calcium levels, which contributes to the activation of calcium-dependent apoptotic pathways.[2][3][4]

Visualization of Key Pathways and Workflows

To facilitate a clearer understanding of the complex mechanisms of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Quantitative Data on this compound Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with GI₅₀ (50% growth inhibition) values often in the nanomolar range.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| SW480 | Colon Carcinoma | Nanomolar range |

| LoVo | Colon Carcinoma | Nanomolar range |

| HeLa | Cervical Cancer | 0.33 |

| HEK293 | - | 0.22 |

| Various | NCI-60 Panel | Mean: 0.78 |

Note: Specific GI₅₀ values for all NCI-60 cell lines are available through the NCI's Developmental Therapeutics Program database.

Structure-Activity Relationship

The complex structure of this compound, consisting of a cholestane aglycon and a disaccharide moiety, is crucial for its potent anticancer activity.[5] Structure-activity relationship (SAR) studies have shown that modifications to various parts of the molecule, including the hydroxyl groups, the disaccharide, and the side chain, can significantly impact its biological activity.[5] For instance, the aglycone itself is an important structural component for exerting its activity.[5] Synthesis of various analogues has been a key strategy to understand the pharmacophore and optimize the therapeutic potential of this compound.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological targets and mechanism of action of this compound.

Target Identification using Affinity Chromatography

-

Synthesis of Biotinylated this compound Probe: An this compound analogue is chemically synthesized with a linker arm terminating in a biotin molecule. The linker length is optimized to ensure the probe retains its binding affinity for the target proteins.[1][10]

-

Cell Lysate Preparation: Cancer cells are lysed to release their protein content. A common lysis buffer is RIPA buffer supplemented with protease inhibitors.

-

Affinity Pulldown: The biotinylated this compound probe is incubated with the cell lysate to allow binding to its target proteins.

-

Capture of Protein-Probe Complexes: Streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin allows for the capture of the probe along with its bound proteins.

-

Washing: The beads are washed multiple times with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Target Validation by Photoaffinity Labeling

-

Synthesis of Photoaffinity Probe: An this compound analogue is synthesized with a photoreactive group (e.g., a diazirine) and a tag for detection or enrichment (e.g., an alkyne for click chemistry).[11]

-

Live Cell Labeling: The photoaffinity probe is incubated with live cancer cells, allowing it to enter the cells and bind to its targets.

-

UV Irradiation: The cells are exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the target protein.

-

Cell Lysis and Enrichment: The cells are lysed, and the covalently labeled proteins are enriched using the tag (e.g., via click chemistry to attach biotin, followed by streptavidin pulldown).

-

Protein Identification: The enriched proteins are identified by LC-MS/MS as described above.

Apoptosis and Cell Viability Assays

-

Cell Viability Assay (CCK-8): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a set incubation period, a CCK-8 solution is added, and the absorbance is measured to determine the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are treated with this compound and then stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells). The percentage of apoptotic and necrotic cells is then quantified by flow cytometry.

Measurement of Intracellular Calcium

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Fluorescence Measurement: The fluorescence of the dye is measured using a fluorescence microscope or a plate reader. Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.

Conclusion

This compound is a highly potent anticancer agent with a unique and multi-pronged mechanism of action centered on the inhibition of OSBP and ORP4. Its ability to induce apoptosis, necroptosis, and Golgi stress, coupled with its disruption of calcium homeostasis, makes it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel cancer therapies targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Quantitative Proteomics Identifies Proteins Enriched in Large and Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

OSW-1 Induced Apoptosis: A Technical Guide to the Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSW-1, a potent steroidal saponin, has demonstrated significant anti-cancer activity across a range of malignancies. Its primary mechanism of action involves the induction of apoptosis through a multifaceted approach, targeting key cellular organelles and signaling pathways. This technical guide provides an in-depth exploration of the core apoptotic pathways induced by this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing this compound's effects, and visualize the intricate signaling networks using pathway diagrams.

Core Signaling Pathways of this compound Induced Apoptosis

This compound orchestrates a complex signaling cascade that culminates in programmed cell death. The primary initiating event is the inhibition of Oxysterol-Binding Protein (OSBP) and its related protein 4 (ORP4), leading to disruptions in lipid transport and homeostasis, which in turn trigger stress responses in the Golgi apparatus and endoplasmic reticulum (ER). This initial insult propagates through several interconnected pathways.

OSBP/ORP4 Inhibition and Induction of Golgi/ER Stress

This compound binds with high affinity to OSBP and ORP4, inhibiting their function in lipid transport between the ER and the Golgi apparatus.[1][2] This disruption of lipid homeostasis is a critical early event that leads to Golgi and ER stress. The stressed organelles initiate downstream signaling cascades that converge on apoptosis.

References

OSW-1: A Selective Inducer of Golgi Stress - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSW-1, a steroidal saponin originally isolated from the bulbs of Ornithogalum saundersiae, has emerged as a potent anti-cancer agent with a unique mechanism of action centered on the induction of Golgi apparatus stress.[1] Its exceptional cytotoxicity against a wide range of cancer cell lines, often at nanomolar concentrations, contrasts with its significantly lower toxicity towards normal cells, highlighting its potential as a selective therapeutic.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways.

Mechanism of Action: Targeting OSBP and Inducing Golgi Stress

The primary molecular target of this compound is the oxysterol-binding protein (OSBP) and its related proteins (ORPs).[3][4] OSBP is a crucial lipid transfer protein that localizes to the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P).[5][6]

By binding to OSBP, this compound inhibits this lipid exchange, leading to a cascade of events that culminate in Golgi stress and, ultimately, apoptosis. The key consequences of OSBP inhibition by this compound include:

-

Disruption of Lipid Homeostasis: The inhibition of cholesterol and PI4P transport disrupts the lipid composition and integrity of the Golgi membranes.[3]

-

Golgi Fragmentation: The structural integrity of the Golgi apparatus is compromised, leading to its fragmentation.[3]

-

Activation of the Golgi Stress Response: The accumulation of unfolded proteins and lipids within the stressed Golgi triggers a specific cellular response aimed at restoring homeostasis. However, prolonged and severe stress, as induced by this compound, overwhelms these coping mechanisms and initiates pro-apoptotic signaling.[3][5]

Signaling Pathways in this compound-Induced Golgi Stress

This compound selectively activates specific pathways of the Golgi stress response, distinguishing it from general ER stress inducers.[3] The primary pathways implicated are:

-

TFE3 Pathway: this compound treatment leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor E3 (TFE3). In the nucleus, TFE3 activates the transcription of genes involved in the Golgi stress response.[6][7][8]

-

CREB3-ARF4 Pathway: This pro-apoptotic pathway is upregulated in response to this compound-induced Golgi stress.[7]

-

HSP47 Pathway: Conversely, the anti-apoptotic HSP47 pathway is downregulated by this compound, further tipping the cellular balance towards apoptosis.[7][9]

The interplay of these pathways, along with other cellular responses, dictates the fate of the cancer cell upon exposure to this compound.

Signaling Pathway Diagram

Caption: this compound induced Golgi stress signaling pathway.

Quantitative Data on this compound Cytotoxicity

This compound exhibits potent cytotoxic effects against a broad spectrum of cancer cell lines, with IC50 values typically in the nanomolar range. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~1-10 | [1][6] |

| T98G | Glioblastoma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | [10] |

| LN18 | Glioblastoma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | [10] |

| P388 | Leukemia | ~0.01 mg/kg (in vivo) | [1] |

| HL-60 | Leukemia | Not specified | [10] |

| A549 | Lung Cancer | Not specified | [11] |

| HT-29 | Colon Cancer | Not specified | [11] |

| MCF-7 | Breast Cancer | Not specified | [12] |

| OVCAR-3 | Ovarian Cancer | Not specified | [1] |

| PANC-1 | Pancreatic Cancer | Not specified | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis in this compound treated cells.

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for the appropriate time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Golgi Stress and Apoptosis Markers

This protocol is for detecting changes in protein expression levels.

Materials:

-

This compound treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TFE3, anti-CREB3, anti-HSP47, anti-cleaved caspase-3, anti-PARP, anti-p-PI3K, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol is for assessing changes in mitochondrial membrane potential.[13]

Materials:

-

This compound treated and control cells

-

JC-1 dye

-

Complete culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound as required.

-

Incubate the cells with JC-1 dye (5 µg/mL) in complete medium for 15-30 minutes at 37°C.[14]

-

Wash the cells twice with PBS.

-

Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[13]

Intracellular Calcium Imaging (Fura-2 AM)

This protocol is for measuring changes in intracellular calcium concentration.[15][16]

Materials:

-

This compound treated and control cells grown on coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence imaging system with dual excitation wavelengths (340 nm and 380 nm)

Procedure:

-

Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[15]

-

Wash the cells with HBSS to remove excess dye.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Record the fluorescence emission at 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.

-

Add this compound and continue recording to observe real-time changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.[15]

Conclusion and Future Perspectives

This compound represents a promising class of anti-cancer compounds that selectively induce Golgi stress, leading to apoptosis in malignant cells. Its well-defined molecular target, OSBP, and the specific signaling pathways it modulates offer multiple avenues for further investigation and therapeutic development. Future research should focus on optimizing its therapeutic index, exploring combination therapies to enhance its efficacy, and further elucidating the intricate details of the Golgi stress response. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation cancer therapeutic.

References

- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer saponin this compound is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Non-autophagic Golgi-LC3 lipidation facilitates TFE3 stress response against Golgi dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gentaurpdf.com [gentaurpdf.com]

- 15. youtube.com [youtube.com]

- 16. google.com [google.com]

Unveiling OSW-1: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSW-1, a potent steroidal saponin, has garnered significant attention within the scientific community for its remarkable and selective anticancer properties. First isolated in 1992 by Kubo et al. from the bulbs of the perennial plant Ornithogalum saundersiae, this natural product has demonstrated profound cytotoxicity against a broad spectrum of cancer cell lines at nanomolar concentrations.[1][2] This technical guide provides an in-depth exploration of the discovery, origin, and biological activities of this compound, with a focus on the experimental methodologies and signaling pathways that underpin its therapeutic potential.

Discovery and Origin

This compound was first identified as part of a phytochemical investigation into the constituents of Ornithogalum saundersiae, a plant native to Southern Africa. The initial isolation and structure elucidation were carried out by a team of Japanese researchers led by S. Kubo. Their work, published in the journal Phytochemistry, laid the foundation for all subsequent research into the biological activities of this complex natural product.

The molecule itself is a cholestane glycoside, characterized by a steroidal aglycone linked to a disaccharide chain. This unique structure is believed to be crucial for its potent biological activity.

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell types, as reported in the scientific literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Leukemia | 0.1 | (Iguchi et al., 2019) |

| MOLT-4 | Leukemia | 0.03-0.3 | (Zhou et al., 2005) |

| PANC-1 | Pancreatic Cancer | 0.03-0.3 | (Zhou et al., 2005) |

| OVCAR-3 | Ovarian Cancer | 0.03-0.3 | (Zhou et al., 2005) |

| T98G | Glioma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | (Zhan et al., 2021)[3] |

| LN18 | Glioma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | (Zhan et al., 2021)[3] |

| SW480 | Colon Cancer | Not Specified | (Zhang et al., 2017) |

| LoVo | Colon Cancer | Not Specified | (Zhang et al., 2017) |

| MDA-MB-231 | Breast Cancer | Not Specified | (Ding et al., 2020) |

| 4T1 | Breast Cancer | Not Specified | (Ding et al., 2020) |

| HeLa | Cervical Cancer | Not Specified | (Kimura et al., 2019) |

Experimental Protocols

Isolation of this compound from Ornithogalum saundersiae

The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction techniques, as specific details from the original 1992 publication are not widely available.

1. Plant Material and Extraction:

- Fresh bulbs of Ornithogalum saundersiae are collected, washed, and minced.

- The minced bulbs are extracted with methanol (MeOH) at room temperature.

- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH).

- The bioactive fractions, typically found in the more polar partitions, are collected for further purification.

3. Chromatographic Purification:

- The active fraction (e.g., the n-BuOH soluble fraction) is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of chloroform-methanol (CHCl3-MeOH) or a similar solvent system.

- Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

- Further purification is achieved through repeated column chromatography on silica gel and/or octadecylsilyl (ODS) silica gel.

- Final purification is often accomplished using high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation of this compound

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the structure of the aglycone and the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and chemical environment of protons in the molecule, including the anomeric protons of the sugar units.

-

13C NMR: Shows the number and types of carbon atoms present.

-

2D NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the linkages between the sugar units and the attachment point of the disaccharide to the steroidal aglycone.

-

Mechanism of Action: Signaling Pathways

This compound exerts its potent anticancer effects through a multi-faceted mechanism of action that converges on the induction of apoptosis. A key aspect of its activity is the targeting of oxysterol-binding protein (OSBP) and its related protein 4L (ORP4L), leading to the induction of Golgi stress and subsequent activation of apoptotic pathways.

This compound Induced Golgi Stress and Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

This compound initiates its cytotoxic effects by inhibiting oxysterol-binding protein (OSBP) and OSBP-related protein 4L (ORP4L).[1] This inhibition disrupts lipid homeostasis and leads to stress in the Golgi apparatus.[1][4][5] The induction of Golgi stress triggers downstream signaling cascades that can lead to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.[1] This can occur through both mitochondrial-dependent (intrinsic) and -independent (extrinsic) pathways, ultimately resulting in programmed cell death of the cancer cell.[1][3]

Conclusion

This compound stands out as a highly promising natural product with potent and selective anticancer activity. Its discovery from Ornithogalum saundersiae has opened up new avenues for cancer research, particularly in the study of Golgi stress and its role in apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and development.

References

- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 4. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

OSW-1: A Technical Guide to its Disruption of Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSW-1, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated potent and selective anticancer activity against a broad range of tumor cell lines. Its unique mechanism of action, distinct from conventional chemotherapeutic agents, centers on the disruption of intracellular cholesterol homeostasis, leading to a cascade of events culminating in mitochondrial dysfunction and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting OSBP and ORP4

This compound exerts its cytotoxic effects by potently and specifically binding to oxysterol-binding protein (OSBP) and its homolog, OSBP-related protein 4 (ORP4). This interaction disrupts the critical function of the OSBP-VAP protein complex, which is responsible for the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. By inhibiting this transport, this compound induces an accumulation of cholesterol in the ER, triggering both ER and Golgi stress responses.

Quantitative Data: Binding Affinity and Cytotoxicity

The efficacy of this compound is underscored by its low nanomolar binding affinities for its targets and its potent cytotoxicity across various cancer cell lines.

| Parameter | Value | Cell Line / Protein | Reference |

| Binding Affinity (Ki) | |||

| OSBP | 16 ± 4 nM | Human OSBP | [1](--INVALID-LINK--) |

| ORP4 | 71 ± 6 nM | Human ORP4 | [1](--INVALID-LINK--) |

| Cytotoxicity (IC50) | |||

| Colon Carcinoma (SW480) | Nanomolar range | SW480 | [2](--INVALID-LINK--) |

| Colon Carcinoma (LoVo) | Nanomolar range | LoVo | [2](--INVALID-LINK--) |

| Ovarian Cancer (SKOV-3) | 4.0 ± 2.7 nM | SKOV-3 | [3](--INVALID-LINK--) |

| Ovarian Cancer (OVCAR-8) | > 1.0 µM | OVCAR-8 | [3](--INVALID-LINK--) |

| Hepatocellular Carcinoma (Hep3B) | Dose-dependent decrease in viability | Hep3B | [4](--INVALID-LINK--) |

Signaling Pathway to Mitochondrial Disruption

The initial binding of this compound to OSBP/ORP4 initiates a signaling cascade that directly impacts mitochondrial integrity and function.

Key Experimental Observations and Methodologies

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of this compound-induced mitochondrial dysfunction is the significant, dose-dependent decrease in mitochondrial membrane potential.[4] This depolarization is a critical early event in the apoptotic cascade.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.

-

JC-1 Staining:

-

Prepare a 200 µM JC-1 stock solution in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add 100 µL of the JC-1 working solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing:

-

Remove the JC-1 staining solution and wash the cells twice with 100 µL of PBS.

-

-

Data Acquisition:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[4][5]

-

Increased Cytosolic Calcium Concentration

This compound treatment leads to a significant and sustained increase in the concentration of free cytosolic calcium ([Ca2+]i). This calcium dysregulation is a key trigger for the activation of calcium-dependent apoptotic pathways.

Experimental Protocol: Measurement of Cytosolic Calcium with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.

Materials:

-

Fura-2 AM (Fura-2 acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Ionomycin

-

EGTA

-

Fluorescence imaging system with dual-wavelength excitation capabilities

Procedure:

-

Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Incubate the cells in the loading buffer for 30-60 minutes at room temperature in the dark.

-

-

Washing: Wash the cells three times with HBS to remove extracellular Fura-2 AM.

-

This compound Treatment and Data Acquisition:

-

Mount the coverslip on the stage of the fluorescence imaging system.

-

Perfuse the cells with HBS and record the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Introduce this compound into the perfusion solution at the desired concentration and continue to record the fluorescence ratio.

-

-

Calibration:

-

At the end of the experiment, obtain the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of extracellular calcium.

-

Obtain the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA.

-

-

Calculation: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

Conclusion

This compound represents a promising class of anticancer compounds with a mechanism of action that converges on the disruption of mitochondrial function. By targeting OSBP and ORP4, this compound initiates a cascade of events including the interruption of ER-Golgi cholesterol transport, induction of cellular stress, depolarization of the mitochondrial membrane, and dysregulation of intracellular calcium homeostasis. These events collectively trigger the intrinsic apoptotic pathway, leading to selective cancer cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research and the development of novel therapeutic strategies targeting mitochondrial and cholesterol metabolism in cancer.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of OSW-1 on Cellular Calcium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It has demonstrated potent and selective cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the nanomolar range.[1] A growing body of evidence indicates that a primary mechanism of this compound's anticancer effect is the profound disruption of cellular calcium homeostasis. This disruption triggers a cascade of events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound alters cellular calcium signaling, details key experimental protocols for studying these effects, and presents quantitative data to support the current understanding of its mode of action.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting multiple key regulators of intracellular calcium concentration, primarily affecting the endoplasmic reticulum (ER) and mitochondria. The disruption of calcium homeostasis is a central event that initiates a signaling cascade leading to apoptosis. The proposed mechanism involves the inhibition of the sodium-calcium exchanger (NCX1) and the induction of ER stress, leading to a sustained increase in cytosolic calcium levels. This calcium overload, in turn, triggers mitochondrial calcium uptake, dysfunction, and the activation of calcium-dependent pro-apoptotic enzymes.[1]

Data Presentation

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxicity across a wide array of cancer cell lines, with significantly lower effects on non-malignant cells. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its potential as a powerful anticancer agent.

| Cell Line | Cancer Type | IC50 (nM) |

| Neuro2a | Neuroblastoma | ~10 |

| HTB-26 | Breast Cancer | 10 - 50 µM (for related compounds) |

| PC-3 | Pancreatic Cancer | 10 - 50 µM (for related compounds) |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM (for related compounds) |

| HCT116 | Colorectal Carcinoma | 22.4 µM (for a related compound) |

Note: Some IC50 values are for structurally related compounds and are provided for comparative purposes.[2]

Effects of this compound on Cellular Calcium Homeostasis Parameters

This compound treatment leads to significant and dose-dependent changes in key indicators of cellular calcium homeostasis and mitochondrial function.

| Parameter | Cell Line | This compound Concentration | Observed Effect |

| Cytosolic Ca2+ | ES2 (Ovarian) | 10 µg/mL | 129% increase |

| 25 µg/mL | 184% increase | ||

| 50 µg/mL | 221% increase | ||

| Mitochondrial Ca2+ | ES2 (Ovarian) | 10 µg/mL | Increased fluorescence |

| 25 µg/mL | Further increased fluorescence | ||

| 50 µg/mL | Significant increase in fluorescence | ||

| Mitochondrial Membrane Potential (ΔΨm) | Hep3B (Hepatocellular) | Dose-dependent | Significant decrease |

| GRP78 Protein Levels | Neuro2a | 10 nM (16h) | Reduced by more than half |

Signaling Pathways and Experimental Workflows

This compound Induced Calcium Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis through the disruption of calcium homeostasis.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a general experimental workflow to investigate the impact of this compound on cellular calcium homeostasis.

Experimental Protocols

Measurement of Cytosolic Calcium Concentration using Fluo-4 AM and Flow Cytometry

-

Cell Preparation:

-

Seed cells in a 6-well plate and culture to 70-80% confluency.

-

On the day of the experiment, wash the cells with Hank's Balanced Salt Solution (HBSS).

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (typically 1-5 µM in HBSS or serum-free media). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.

-

Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

This compound Treatment and Data Acquisition:

-

Resuspend the cells in HBSS.

-

Acquire baseline fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~520 nm).

-

Add the desired concentration of this compound to the cell suspension and continue to acquire data for the desired time period.

-

Analyze the change in mean fluorescence intensity over time to determine the relative change in cytosolic calcium.

-

Measurement of Mitochondrial Calcium Concentration using Rhod-2 AM and Confocal Microscopy

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy and culture to the desired confluency.

-

-

Dye Loading:

-

Prepare a Rhod-2 AM loading solution (typically 2-5 µM in imaging buffer).

-

Incubate cells with the Rhod-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with imaging buffer.

-

Allow for a 20-30 minute de-esterification period at room temperature.

-

-

Imaging:

-

Mount the dish/coverslip on a confocal microscope.

-

Acquire baseline fluorescence images (Excitation: ~552 nm, Emission: ~581 nm).

-

Add this compound at the desired concentration and acquire time-lapse images.

-

Quantify the change in Rhod-2 fluorescence intensity within the mitochondria over time. Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can be used to confirm localization.

-

Western Blot for GRP78 and Activated Calpain

-

Cell Lysis:

-

Treat cells with this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78 and the cleaved (active) form of calpain overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

-

Cell Preparation and Staining:

-

Treat cells with this compound for the desired time points.

-

Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.[3]

-

-

Data Acquisition:

-

Analyze the cells using a flow cytometer or fluorescence microscope.

-

Healthy, non-apoptotic cells with a high ΔΨm will exhibit red fluorescence due to the formation of J-aggregates.[3]

-

Apoptotic or unhealthy cells with a low ΔΨm will show green fluorescence as the dye remains in its monomeric form.[3]

-

-

Analysis:

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[4]

-

References

A Preliminary Investigation of OSW-1 Cytotoxicity In Vitro: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: OSW-1, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activity against a wide spectrum of cancer cell lines in vitro.[1][2] Its anticancer effect is reported to be 10 to 100 times more potent than conventional chemotherapeutic agents like doxorubicin and paclitaxel.[3] Notably, this compound exhibits selective cytotoxicity, being significantly less toxic to nonmalignant cells, with IC50 values 40 to 150 times higher than those observed in cancer cells.[1][2][3] This technical guide provides a preliminary investigation into the in vitro cytotoxicity of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing the core mechanisms of action.

Quantitative Cytotoxicity Data

This compound has shown potent cytotoxic effects across numerous cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the nanomolar to sub-nanomolar range. The data compiled from various in vitro studies are presented below.

| Cell Line Category | Cell Line | IC50 (Concentration) | Exposure Time | Reference |

| Colon Cancer | SW480 | Nanomolar concentration | 72h | [4] |

| LoVo | More sensitive than SW480 | 72h | [4] | |

| Leukemia | P388 | 0.00013 µg/ml | N/A | [3] |

| P388/ADM (Adriamycin-resistant) | 0.00077 µg/ml | N/A | [3] | |

| HL-60 | 0.00025 µg/ml | N/A | [3] | |

| Primary CLL Cells (Median) | 0.24 nM | N/A | [5] | |

| Pancreatic Cancer | AsPC-1 | 0.0391 nM | 72h | [3] |

| AsPC-1 | < 0.1 nM | N/A | [6] | |

| Ovarian Cancer | SKOV3 | < 0.1 nM | N/A | [6] |

| Brain Tumor | U87-MG | < 0.1 nM | N/A | [6] |

| Lung Cancer | A549 | 0.00068 µg/ml | N/A | [3] |

| Lu-65 | 0.00020 µg/ml | N/A | [3] | |

| Nonmalignant Cells | Normal Lymphocytes | 1.73 nM | 72h | [3] |

| Normal Ovarian Fibroblasts | 0.83 nM | 72h | [3] | |

| Normal Brain Astrocytes | 7.13 nM | 72h | [3] | |

| Normal Pulmonary Cells (CCD-19Lu) | 1.5 µg/ml | N/A | [3] |

Mechanisms of Action & Signaling Pathways

This compound induces cytotoxicity through multiple mechanisms, primarily by inducing apoptosis, disrupting mitochondrial function, causing cell cycle arrest, and triggering stress responses.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[3] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The primary mechanism involves direct damage to the mitochondrial membrane and cristae.[1][2] This leads to a loss of mitochondrial transmembrane potential (ΔΨm), an increase in cytosolic calcium, and the release of cytochrome c.[1][2][4] Cytochrome c release activates caspase-3, a key executioner caspase, leading to apoptosis.[3][4]

-

Extrinsic Pathway: In some cell lines, such as Jurkat T cells, this compound-induced apoptosis involves the FADD/caspase-8-dependent pathway.[3]

Cell Cycle Arrest

This compound can inhibit the proliferation of cancer cells by arresting the cell cycle.[3] Studies have shown that treatment with this compound causes cells to accumulate in the G2/M phase, preventing them from entering mitosis.[3][7] This effect contributes to its overall cytostatic and cytotoxic activity.

Other Mechanisms

-

Disruption of Calcium Homeostasis: this compound-induced mitochondrial damage leads to an increase in cytosolic calcium, which plays a key role in activating calcium-dependent apoptosis.[1][2]

-

Golgi Stress Response: In certain cancer cells, this compound has been shown to induce a Golgi stress response, contributing to cell death.[3]

-

PI3K/AKT Pathway Inhibition: In glioma cells, this compound has been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and cell cycle progression.[7]

Experimental Protocols

The following are detailed methodologies for assessing the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]

Methodology:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[8]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) penetrates cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

-

Cell Treatment: Culture and treat 1-5 x 10⁵ cells with this compound for the desired time.[11][12] Include an untreated control.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[13]

-

Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[13][14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[14]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[11][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[11][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-binding dye Propidium Iodide (PI) and flow cytometry to quantify the DNA content of cells, thereby determining the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Methodology:

-

Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).[17]

-

Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

RNase Treatment: Resuspend the cells in a staining solution containing PI (e.g., 40-50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS to ensure only DNA is stained.[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content.

-

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key workflows and pathways.

Caption: Experimental workflow for in vitro analysis of this compound cytotoxicity.

Caption: this compound triggers the intrinsic apoptosis pathway via mitochondria.

Caption: this compound induces cell cycle arrest at the G2/M checkpoint.

References

- 1. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 13. bosterbio.com [bosterbio.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

Unveiling the Natural Origins of OSW-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the potent anticancer compound OSW-1, tailored for researchers, scientists, and drug development professionals. This compound, a cholestane glycoside, has demonstrated significant cytotoxic activity against various cancer cell lines. This document outlines the primary natural source, quantitative yields, detailed extraction and purification protocols, and the intricate signaling pathways modulated by this promising compound.

Primary Natural Source: Ornithogalum saundersiae

The principal natural source of this compound is the bulbs of the plant Ornithogalum saundersiae, a perennial bulbous plant native to Southern Africa.[1][2][3] This plant is also cultivated as an ornamental in various temperate regions. While Ornithogalum saundersiae is the most cited source, other species within the Ornithogalum genus may also contain related bioactive compounds.

Quantitative Yield of this compound

A significant challenge in the natural sourcing of this compound is its remarkably low yield. The concentration of this compound in the bulbs of Ornithogalum saundersiae is reported to be in the range of a few parts per million (ppm) of the dry weight. This low abundance makes the large-scale extraction from natural sources a considerable challenge and a costly endeavor.

| Natural Source | Plant Part | Compound | Yield (Dry Weight) | Reference |

| Ornithogalum saundersiae | Bulbs | This compound | A few parts per million | [Mentioned qualitatively in literature] |

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from Ornithogalum saundersiae bulbs involve a multi-step process requiring careful execution to maximize yield and purity. The following is a generalized protocol based on common phytochemical extraction and purification techniques for saponins.

Extraction

-

Preparation of Plant Material: Fresh bulbs of Ornithogalum saundersiae are collected, washed, and dried. The dried bulbs are then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bulb material is subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature with agitation for an extended period (e.g., 48 hours). This process is often repeated multiple times to ensure exhaustive extraction of the target compound.

-

Concentration: The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

Isolation and Purification

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar fractions, primarily the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a solid stationary phase like silica gel or Diaion HP-20.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Diaion HP-20 Chromatography: The extract is applied to a Diaion HP-20 column and washed with water to remove highly polar impurities. The desired compounds are then eluted with increasing concentrations of methanol in water.

-

-